1,3-Divinyl-5-isobutyl-5-methylhydantoin

Catalog No.
S12425874
CAS No.
100317-08-6
M.F
C12H18N2O2
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Divinyl-5-isobutyl-5-methylhydantoin

CAS Number

100317-08-6

Product Name

1,3-Divinyl-5-isobutyl-5-methylhydantoin

IUPAC Name

1,3-bis(ethenyl)-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C12H18N2O2/c1-6-13-10(15)12(5,8-9(3)4)14(7-2)11(13)16/h6-7,9H,1-2,8H2,3-5H3

InChI Key

FWJWJADYKLHVOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(=O)N(C(=O)N1C=C)C=C)C

1,3-Divinyl-5-isobutyl-5-methylhydantoin is an organic compound that belongs to the hydantoin family, characterized by its unique structure containing both vinyl and isobutyl groups. Its molecular formula is C12H18N2O2C_{12}H_{18}N_2O_2. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Hydantoins are cyclic ureas that exhibit a range of biological activities, making them significant in pharmaceutical research. The presence of the vinyl groups in 1,3-Divinyl-5-isobutyl-5-methylhydantoin enhances its reactivity, enabling it to participate in diverse

Due to the presence of reactive functional groups:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield various hydantoin derivatives.
  • Substitution: The vinyl groups can undergo substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions.

Research into the biological activity of 1,3-Divinyl-5-isobutyl-5-methylhydantoin indicates potential antimicrobial and antifungal properties. The compound may interact with specific enzymes or receptors, leading to various biological effects. Mechanisms could involve modulation of cellular signaling pathways and metabolic processes.

In addition to its antimicrobial properties, studies suggest that this compound may serve as a pharmaceutical intermediate, contributing to the development of new therapeutic agents.

The synthesis of 1,3-Divinyl-5-isobutyl-5-methylhydantoin typically involves several steps:

  • Formation of the Hydantoin Core: The initial step often includes reacting isobutylamine with methyl isocyanate, leading to the formation of 5-isobutyl-5-methylhydantoin.
  • Vinylation: The introduction of vinyl groups can be achieved through a reaction with appropriate vinylating agents under controlled conditions.
  • Cyclization: This step may involve specific solvents and catalysts to facilitate the cyclization process, resulting in the final product.

These methods can be optimized for higher yields and purity using advanced techniques such as continuous flow reactors.

1,3-Divinyl-5-isobutyl-5-methylhydantoin has several applications across different fields:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex organic compounds.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for developing new drugs.
  • Industrial Uses: The compound is utilized in producing polymers and other materials due to its unique chemical properties.

Interaction studies focus on how 1,3-Divinyl-5-isobutyl-5-methylhydantoin interacts with biological targets. Research suggests that it may inhibit certain enzymes or receptors involved in metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 1,3-Divinyl-5-isobutyl-5-methylhydantoin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Ethyl-5-methylhydantoinContains ethyl instead of isobutylDifferent alkyl substituent affecting reactivity
1,3-Diiodo-5,5-dimethylhydantoinIodine substituents on the hydantoin coreUsed primarily for iodination reactions
3-Bromo-5-isobutyl-5-methylhydantoinBromine substituent on the hydantoin coreExhibits different reactivity patterns

Uniqueness

1,3-Divinyl-5-isobutyl-5-methylhydantoin stands out due to its specific combination of vinyl and isobutyl groups. This unique structure confers distinct chemical and physical properties that make it suitable for specialized applications in organic synthesis and medicinal chemistry. Its reactivity profile also differentiates it from other hydantoins, allowing for diverse synthetic pathways and biological interactions.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

222.136827821 g/mol

Monoisotopic Mass

222.136827821 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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